molecular formula C24H18N4Na2O10S3 B078675 2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt CAS No. 13390-46-0

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt

Cat. No. B078675
CAS RN: 13390-46-0
M. Wt: 664.6 g/mol
InChI Key: CLUCWDAGPIWTPZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt, also known as Acid Orange 7 (AO7), is a synthetic azo dye commonly used in the textile, paper, and food industries. AO7 is classified as a hazardous substance due to its potential toxicity and environmental impact. Therefore, it is essential to understand the synthesis method, mechanism of action, and biochemical and physiological effects of AO7.

Mechanism Of Action

The mechanism of action of AO7 is based on its ability to form reactive intermediates, such as free radicals and quinone imines, through reduction or oxidation reactions. These intermediates can then react with cellular components, leading to oxidative stress, DNA damage, and cell death. AO7 has been shown to induce genotoxicity and cytotoxicity in various cell lines.

Biochemical And Physiological Effects

AO7 has been shown to induce oxidative stress and inflammation in vivo and in vitro. AO7 exposure has been associated with increased levels of reactive oxygen species (ROS), lipid peroxidation, and pro-inflammatory cytokines. AO7 has also been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Advantages And Limitations For Lab Experiments

AO7 has several advantages as a model compound in scientific research, including its stability, solubility, and well-characterized chemical structure. However, AO7 also has some limitations, including its potential toxicity and environmental impact. Therefore, it is essential to handle AO7 with care and dispose of it properly.

Future Directions

There are several future directions for research on AO7, including:
1. Development of alternative, non-toxic dyes for use in the textile and other industries.
2. Investigation of the potential health effects of chronic exposure to low levels of AO7.
3. Development of new photocatalytic and adsorption materials for the removal of AO7 from wastewater.
4. Study of the interaction between AO7 and biological membranes and proteins to understand its mechanism of action at the molecular level.
5. Investigation of the potential use of AO7 as a redox-active probe in electrochemical biosensors.
In conclusion, AO7 is a synthetic azo dye commonly used in the textile, paper, and food industries that has potential toxicity and environmental impact. Understanding the synthesis method, mechanism of action, and biochemical and physiological effects of AO7 is essential for its safe handling and disposal. AO7 has several advantages as a model compound in scientific research, but also has some limitations. There are several future directions for research on AO7, including the development of alternative, non-toxic dyes and the investigation of its potential health effects and environmental impact.

Synthesis Methods

AO7 can be synthesized by coupling 4-aminoacetanilide with 2,7-naphthalenedisulfonic acid under alkaline conditions. The resulting product is then diazotized with sodium nitrite and coupled with sodium p-phenylsulfonate to form AO7. The chemical structure of AO7 is shown below:

Scientific Research Applications

AO7 has been widely used as a model compound in various scientific research applications, including photocatalysis, adsorption, and electrochemistry. AO7 has been used as a probe molecule to investigate the photocatalytic activity of semiconductor materials such as TiO2 and ZnO. AO7 has also been used to study the adsorption behavior of activated carbon and other adsorbents. In addition, AO7 has been used as a redox-active probe in electrochemical studies.

properties

CAS RN

13390-46-0

Product Name

2,7-Naphthalenedisulfonic acid, 3-((4-(acetylamino)phenyl)azo)-4-hydroxy-5-((phenylsulfonyl)amino)-, disodium salt

Molecular Formula

C24H18N4Na2O10S3

Molecular Weight

664.6 g/mol

IUPAC Name

disodium;3-[(4-acetamidophenyl)diazenyl]-5-(benzenesulfonamido)-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C24H20N4O10S3.2Na/c1-14(29)25-16-7-9-17(10-8-16)26-27-23-21(41(36,37)38)12-15-11-19(40(33,34)35)13-20(22(15)24(23)30)28-39(31,32)18-5-3-2-4-6-18;;/h2-13,28,30H,1H3,(H,25,29)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

CLUCWDAGPIWTPZ-UHFFFAOYSA-L

SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NS(=O)(=O)C4=CC=CC=C4)O.[Na+].[Na+]

Other CAS RN

13390-46-0

Origin of Product

United States

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